molecular formula C10H19ClN2 B14539313 (E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene CAS No. 62204-34-6

(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene

Cat. No.: B14539313
CAS No.: 62204-34-6
M. Wt: 202.72 g/mol
InChI Key: DDAIMTKKMUFDEA-UHFFFAOYSA-N
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Description

(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a tert-butyl group and a chlorohexenyl group attached to the diazene moiety. The (E)-configuration indicates the spatial arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene can be achieved through various organic reactions. One common method involves the reaction of tert-butylhydrazine with 2-chlorohex-5-en-2-one under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like palladium on carbon. The reaction mixture is heated under reflux to facilitate the formation of the diazene compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the diazene moiety into hydrazine derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxidation may yield compounds like tert-butyl-2-(2-chlorohex-5-en-2-yl)diazene oxide.

    Reduction: Reduction can produce tert-butyl-2-(2-chlorohex-5-en-2-yl)hydrazine.

    Substitution: Substitution reactions can result in derivatives such as tert-butyl-2-(2-methoxyhex-5-en-2-yl)diazene.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene involves its interaction with molecular targets such as enzymes or receptors. The diazene moiety can participate in redox reactions, influencing cellular processes. The tert-butyl and chlorohexenyl groups may modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)hydrazine: A reduced form of the diazene compound.

    (E)-1-tert-Butyl-2-(2-methoxyhex-5-en-2-yl)diazene: A substitution derivative with a methoxy group.

    (E)-1-tert-Butyl-2-(2-chlorohex-5-en-2-yl)diazene oxide: An oxidized form of the diazene compound.

Uniqueness

This compound is unique due to its specific combination of functional groups and spatial arrangement. The presence of both a tert-butyl group and a chlorohexenyl group imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

62204-34-6

Molecular Formula

C10H19ClN2

Molecular Weight

202.72 g/mol

IUPAC Name

tert-butyl(2-chlorohex-5-en-2-yl)diazene

InChI

InChI=1S/C10H19ClN2/c1-6-7-8-10(5,11)13-12-9(2,3)4/h6H,1,7-8H2,2-5H3

InChI Key

DDAIMTKKMUFDEA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=NC(C)(CCC=C)Cl

Origin of Product

United States

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